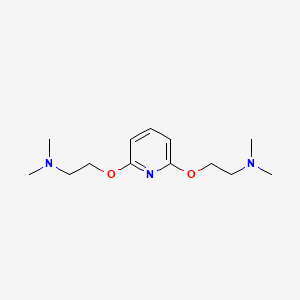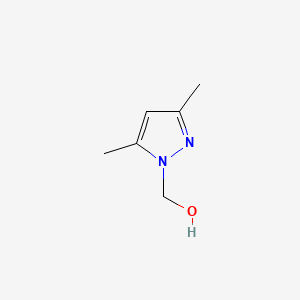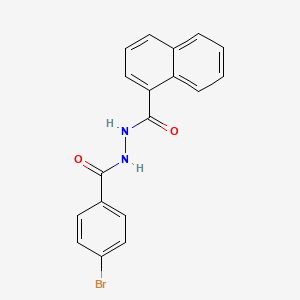
2-(2-Bromophenyl)-1H-benzimidazole
Overview
Description
2-(2-Bromophenyl)-1H-benzimidazole is an organic compound that belongs to the class of benzimidazoles, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a bromine atom attached to the phenyl ring, which is in turn attached to the benzimidazole core. Benzimidazoles are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenyl)-1H-benzimidazole typically involves the condensation of o-phenylenediamine with 2-bromobenzaldehyde under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the mixture is heated to promote the formation of the benzimidazole ring.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route, but with optimized reaction conditions to increase yield and purity. This may involve the use of continuous flow reactors, higher temperatures, and more efficient catalysts to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromophenyl)-1H-benzimidazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The benzimidazole ring can be oxidized to form N-oxides.
Reduction Reactions: The compound can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted benzimidazoles depending on the nucleophile used.
Oxidation Reactions: The major product is the N-oxide derivative of the benzimidazole.
Reduction Reactions: The primary product is the corresponding amine.
Scientific Research Applications
2-(2-Bromophenyl)-1H-benzimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new pharmaceuticals.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(2-Bromophenyl)-1H-benzimidazole involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, which are involved in cell signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-(2-Bromophenyl)-1H-benzimidazole can be compared with other similar compounds such as:
2-Phenyl-1H-benzimidazole: Lacks the bromine atom, resulting in different reactivity and biological activity.
2-(2-Chlorophenyl)-1H-benzimidazole: Contains a chlorine atom instead of bromine, which can affect its chemical properties and interactions.
2-(2-Fluorophenyl)-1H-benzimidazole:
The uniqueness of this compound lies in the presence of the bromine atom, which can influence its reactivity and interactions with other molecules, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(2-bromophenyl)-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2/c14-10-6-2-1-5-9(10)13-15-11-7-3-4-8-12(11)16-13/h1-8H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOXRUUGKLDCECO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80157748 | |
| Record name | 1H-Benzimidazole, 2-(2-bromophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80157748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13275-42-8 | |
| Record name | 2-(2-Bromophenyl)-1H-benzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13275-42-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Benzimidazole, 2-(2-bromophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013275428 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13275-42-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128738 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Benzimidazole, 2-(2-bromophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80157748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-Bromophenyl)-1H-benzimidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of 2-(2-Bromophenyl)-1H-benzo[d]imidazole in recent research?
A: 2-(2-Bromophenyl)-1H-benzo[d]imidazole has emerged as a valuable building block in organic synthesis and a potent corrosion inhibitor. Researchers utilize it in synthesizing complex heterocyclic compounds, particularly benzo[4,5]imidazo[1,2-a]naphthyridines and benzo[4,5]imidazo[2,1-a]isoquinolines [, ]. These compounds hold promise for various applications, including pharmaceuticals and materials science. Furthermore, studies have demonstrated its effectiveness as a corrosion inhibitor for mild steel in acidic environments []. This application is particularly relevant in industries dealing with acidic conditions, such as oil well acidizing.
Q2: Can you describe the synthesis of benzo[4,5]imidazo[1,2-a]naphthyridines and benzo[4,5]imidazo[2,1-a]isoquinolines using 2-(2-Bromophenyl)-1H-benzo[d]imidazole?
A: These fused pentacyclic heterocycles are synthesized via a one-pot domino reaction employing 2-(2-Bromophenyl)-1H-benzo[d]imidazole and cyclic 1,3-dicarbonyl compounds. This reaction is effectively catalyzed by copper catalysts, such as CuI, often in the presence of ligands like L-Proline []. The reaction proceeds through a sequence involving α-arylation of the carbonyl, followed by intramolecular nucleophilic addition and dehydration to afford the final products.
Q3: How effective is 2-(2-Bromophenyl)-1H-benzo[d]imidazole as a corrosion inhibitor, and what insights have surface analysis techniques provided?
A: Experimental investigations, including electrochemical measurements and weight loss tests, have confirmed the corrosion inhibition properties of 2-(2-Bromophenyl)-1H-benzo[d]imidazole on mild steel in acidic solutions []. Surface analysis techniques such as ATR-FTIR, contact angle measurements, SEM, and XPS have provided evidence of the compound's adsorption onto the mild steel surface. This adsorption forms a protective layer that mitigates the corrosive attack by the acidic environment.
Q4: Have computational chemistry methods been employed to understand the interactions of 2-(2-Bromophenyl)-1H-benzo[d]imidazole with metal surfaces?
A: Yes, computational simulations have been employed to complement experimental findings and gain a deeper understanding of the interactions between 2-(2-Bromophenyl)-1H-benzo[d]imidazole and metal surfaces []. These simulations provide insights into the adsorption mechanism, molecular orientation at the interface, and the strength of the inhibitor-metal bond, ultimately aiding in the design of more effective corrosion inhibitors.
Q5: Has the structure-activity relationship (SAR) of 2-(2-Bromophenyl)-1H-benzo[d]imidazole and its derivatives been investigated?
A: While detailed SAR studies are not extensively outlined in the provided literature, one study compared the corrosion inhibition efficiency of 2-(2-Bromophenyl)-1H-benzo[d]imidazole with its N-methylated derivative, 2-(2-Bromophenyl)-1-methyl-1H-benzimidazole []. The results indicated that the N-methylated derivative exhibited superior corrosion inhibition, suggesting that modifications to the benzimidazole ring can significantly influence its activity.
Q6: What are the potential future directions for research on 2-(2-Bromophenyl)-1H-benzo[d]imidazole?
A6: Future research avenues could involve:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(Allyloxy)phenyl]ethanone](/img/structure/B1266428.png)












